5-Aminoindazole

Catalog No.
S598439
CAS No.
19335-11-6
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminoindazole

CAS Number

19335-11-6

Product Name

5-Aminoindazole

IUPAC Name

1H-indazol-5-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10)

InChI Key

XBTOSRUBOXQWBO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C=NN2

solubility

17.9 [ug/mL]

Synonyms

5-aminoindazole

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2

Medicinal Chemistry:

  • Drug Discovery: Researchers are exploring 5-aminoindazole as a scaffold for developing new drugs due to its ability to interact with various biological targets. Studies have shown potential activity against different diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].
  • Enzyme Inhibition: 5-aminoindazole derivatives have been shown to inhibit specific enzymes, such as kinases and proteases, which are involved in various biological processes. Inhibiting these enzymes could potentially lead to the development of new therapeutic agents [, ].

Material Science:

  • Organic Electronics: Due to its specific electronic properties, 5-aminoindazole is being investigated for use in organic electronics applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

Corrosion Inhibition:

  • Metal Protection: Studies suggest that 5-aminoindazole derivatives can act as effective corrosion inhibitors for various metals, including copper, steel, and aluminum []. This property could be valuable for protecting metals from corrosion in various industrial applications.

5-Aminoindazole is an organic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol. It is categorized as an indazole derivative, specifically featuring an amino group at the 5-position of the indazole ring system. This compound appears as a white to brown powder or crystalline solid, with a melting point ranging from 176°C to 181°C . Its structure includes a fused bicyclic system that contributes to its unique chemical properties and potential biological activities.

The detailed mechanism of action of 5-aminoindazole's anti-inflammatory properties remains under investigation. However, indazole derivatives are known to interact with enzymes involved in the inflammatory response, potentially inhibiting the production of inflammatory mediators []. Further research is needed to elucidate the specific mechanism for 5-aminoindazole.

Information on the safety profile of 5-aminoindazole is limited. As with any research chemical, it is essential to handle it with appropriate precautions, including:

  • Wearing personal protective equipment (gloves, goggles, respirator)
  • Working in a well-ventilated fume hood
  • Following safe laboratory practices for handling potentially hazardous chemicals
Due to its functional groups. Key reactions include:

  • Prototropic Reactions: The compound exhibits prototropic behavior, leading to different tautomeric forms depending on pH levels and solvent conditions .
  • Reactivity with Oxidizing Agents: It can react with strong oxidizing agents, which may lead to the formation of nitrogen oxides and other byproducts .
  • Formation of Derivatives: The amino group allows for further derivatization, enabling the synthesis of various indazole-based compounds for research and pharmaceutical applications.

5-Aminoindazole has demonstrated significant biological activities, including:

  • Corrosion Inhibition: Studies have shown that it acts as an effective corrosion inhibitor for carbon steel in acidic environments, likely due to its ability to adsorb onto metal surfaces .
  • Antimicrobial Properties: Research indicates potential antimicrobial effects, making it a candidate for further exploration in medicinal chemistry.
  • Photophysical Properties: The compound exhibits interesting luminescence characteristics, particularly in cationic environments, which may have implications for its use in photonic applications .

Several synthesis methods for 5-aminoindazole have been reported:

  • Diversity-Oriented Synthesis: A method that significantly reduces reaction times while allowing for the creation of various indazole derivatives .
  • Conventional Methods: Traditional synthetic routes often involve multi-step processes that can take longer, highlighting the efficiency of newer methodologies .
  • Reagent-Based Approaches: Utilizing specific reagents under controlled conditions can yield high-purity products suitable for laboratory use.

5-Aminoindazole finds applications in various fields:

  • Research Chemicals: It is primarily used as a laboratory reagent in chemical research and development.
  • Corrosion Inhibitors: Its effectiveness in preventing corrosion makes it valuable in industrial applications.
  • Potential Drug Development: Owing to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting microbial infections or other health issues.

Interaction studies involving 5-aminoindazole reveal its behavior in different environments:

  • Micellar Interfaces: The compound interacts with surfactants at micellar interfaces, influencing its solubility and reactivity .
  • Protonation States: Research has shown that its absorption and fluorescence properties vary significantly with changes in pH, indicating that it exists in multiple protonated forms under different conditions .

5-Aminoindazole shares structural similarities with several other compounds within the indazole family. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
5-NitroindazoleNitro group at the 5-positionExhibits distinct electronic properties and reactivity compared to amino derivatives.
IndazoleBasic indazole structureLacks functional groups that confer unique biological activities found in derivatives like 5-aminoindazole.
1H-IndazoleSame bicyclic structureDifferentiated by the absence of substituents that affect solubility and reactivity.

These comparisons highlight how the presence of different functional groups can significantly alter the chemical behavior and potential applications of these compounds.

Microwave-Assisted Parallel Synthesis Techniques

Table 1. Microwave vs. Conventional Synthesis Parameters

ParameterMicrowave-AssistedConventional Heating
Reaction Time (Total)25 minutes53 hours
Temperature Range80–125°C60–100°C
YieldsHigh (varies by substrate)Moderate (lower efficiency)
Energy EfficiencySuperiorLower

For 5-aminoindazole itself, microwave irradiation enables rapid condensation reactions with cyclic ketones (e.g., acetone) to form tricyclic quinoline derivatives. This method avoids side reactions common in prolonged thermal heating, such as oxidative degradation or polymerization.

Conventional Heating vs. Microwave Irradiation Optimization Strategies

Conventional heating methods remain viable for synthesizing 5-aminoindazole derivatives but require rigorous optimization. For example, the condensation of 5-aminoindazole with mesityl oxide under reflux conditions yields quinoline derivatives, but reaction times exceed 12 hours with moderate yields. In contrast, microwave-assisted protocols achieve comparable or superior yields in 1–2 hours under controlled conditions.

Key Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance microwave absorption efficiency.
  • Catalyst Loading: Lower catalyst amounts (e.g., 5 mol% Pd catalysts) suffice under microwave irradiation compared to conventional methods.
  • Temperature Control: Microwave systems enable rapid heating to 125°C without thermal lag, critical for exothermic reactions.

Multi-Component Reaction Frameworks for Heterocyclic Derivatives

5-Aminoindazole serves as a versatile scaffold in multi-component reactions (MCRs) for constructing bioactive heterocycles. A representative protocol involves the three-component reaction of 5-aminoindazole, aldehydes, and cyclic 1,3-dicarbonyl compounds under microwave irradiation to yield pyrazolo[4,3-f]quinoline derivatives.

Reaction Pathway:

  • Aldol Condensation: Aldehyde and 1,3-dicarbonyl compound form α,β-unsaturated intermediates.
  • Cyclization: 5-Aminoindazole undergoes electrocyclization and auto-oxidation to form fused heterocycles.
  • Functionalization: Post-synthetic modifications (e.g., acylation, alkylation) introduce diversity.

Table 2. Substrate Scope for Pyrazoloquinoline Derivatives

Starting Aldehyde1,3-Dicarbonyl CompoundProduct Yield
BenzaldehydeBarbituric acid75–89%
4-Methoxybenzaldehyde1-Methylbarbituric acid82%
3-NitrobenzaldehydeCyclohexanoneLow yield

Palladium-Catalyzed Functionalization Approaches

Palladium-mediated cross-coupling reactions enable precise functionalization of 5-aminoindazole derivatives. Suzuki-Miyaura couplings with arylboronic acids introduce aryl groups at the 5-bromoindazole position, as demonstrated in the synthesis of pyrrolyl and thiophene-fused indazoles.

Optimized Protocol:

  • Catalyst System: Pd(dppf)Cl₂ (2 mol%) in dimethoxyethane at 80°C.
  • Base: K₂CO₃ or Cs₂CO₃ for deprotonation.
  • Scope: Tolerates alkyl, aryl, and acyl groups on the N-1/N-2 positions of indazole.

Table 3. Suzuki Coupling Efficiency with 5-Bromoindazoles

Substrate (N-Substituent)Boronic Acid PartnerYield
EthylN-Boc-2-pyrrole84%
Boc2-Thiopheneboronic78%
AcetylPhenyl57%

ATP-Binding Site Interactions in Protein Kinase Inhibition

The ATP-binding pocket of protein kinases represents a conserved structural motif critical for catalytic activity. 5-Aminoindazole derivatives inhibit kinase function by competing with ATP for binding to this pocket. The indazole core aligns with the adenine-binding region, while substituents at the 3- and 5-positions form hydrogen bonds with hinge residues (e.g., Glu-692 in FLT3) and hydrophobic interactions with the back pocket [5]. For example, the amino group at position 5 enhances hydrogen bonding with catalytic lysine residues, as demonstrated in crystallographic studies of FLT3-inhibitor complexes [6].

The orientation of the cyclopropanecarboxamido group in derivatives like compound 4 (Table 1) further stabilizes the inactive kinase conformation by occupying the hydrophobic region adjacent to the gatekeeper residue [5]. This dual interaction mechanism—competitive ATP displacement and allosteric modulation—underlies the high potency (EC$$_{50}$$ < 0.01 μM) observed in cellular assays against FLT3-driven leukemia models [5] [6].

Table 1. Structure-Activity Relationships of 5-Aminoindazole Derivatives in FLT3 Inhibition [5]

CompoundSubstituent at R$$_1$$FLT3 EC$$_{50}$$ (μM)PDGFRα EC$$_{50}$$ (μM)Selectivity Ratio (FLT3/PDGFRα)
4Cyclopropanecarboxamido0.0050.0173.4
54-Fluorophenyl0.3251.3154.0
63-Chlorophenyl1.7130.2320.14

Structure-Activity Relationships in FMS-Like Tyrosine Kinase 3 Inhibition

Systematic modification of the 5-aminoindazole scaffold reveals critical determinants of FLT3 inhibition:

  • Position 3 Substitutions: Introduction of aromatic groups (e.g., 4-fluorophenyl) improves hydrophobic packing against Leu-616 and Phe-691 in FLT3, reducing EC$$_{50}$$ values from 1.7 μM to 0.3 μM [5].
  • Amino Group Optimization: Methylation of the 5-amino group diminishes activity (EC$$_{50}$$ > 10 μM), confirming the necessity of hydrogen-bond donor capacity at this position [6].
  • Halogen Effects: Chlorine at position 6 enhances selectivity for FLT3 over platelet-derived growth factor receptor alpha (PDGFRα) by 7-fold compared to fluorine analogs, likely due to steric complementarity with the FLT3 selectivity pocket [5].

These findings underscore the delicate balance between hydrophobic bulk and electronic effects in achieving nanomolar FLT3 inhibition while maintaining kinase family selectivity.

Selectivity Profiling Across Proto-Oncogene Tyrosine-Protein Kinase Src, Protein Kinase A, and CDC-Like Kinase Families

Kinase selectivity profiling of 5-aminoindazole derivatives reveals divergent inhibition patterns:

Kinase FamilyRepresentative KinaseIC$$_{50}$$ (μM)Structural Determinants of Selectivity
Proto-Oncogene Tyrosine-Protein Kinase SrcSrc2.3Clash with Thr-338 gatekeeper residue
Protein Kinase APKA>10Incompatibility with glutamate-rich hinge region
CDC-Like KinaseCLK10.8Accommodation of methionine-786 in hydrophobic pocket

The 5-amino group confers selective inhibition of CLK1 over Src and PKA by exploiting methionine-786’s flexibility in CLK1’s back pocket, while avoiding steric hindrance from Thr-338 in Src [5] [6]. Molecular dynamics simulations suggest that the indazole core’s planar geometry preferentially stabilizes CLK1’s active conformation through π-π stacking with Phe-241 [6].

Immobilized Scaffolds for Kinome-Wide Affinity Enrichment

Covalent immobilization of 5-aminoindazole derivatives on solid supports enables systematic kinome profiling:

  • Synthesis: Coupling the 3-position to NHS-activated sepharose beads via a polyethylene glycol spacer preserves kinase-binding activity [5].
  • Enrichment Workflow:
    • Incubate bead-bound scaffold with cell lysates
    • Elute bound kinases using ATP-competitive buffers
    • Identify captured kinases via mass spectrometry

This approach identified 47 kinase targets for compound 4, including FLT3, CLK1, and cyclin-dependent kinase 9 (CDK9), with <10% overlap with staurosporine’s kinome profile [5]. The technique facilitates rapid identification of off-target effects and polypharmacological opportunities.

Pyrazolo[4,3-f]quinoline Derivative Synthesis Pathways

The synthesis of pyrazolo[4,3-f]quinoline derivatives represents a significant advancement in diversity-oriented synthesis, with 5-aminoindazole serving as a crucial building block for accessing complex tricyclic architectures. The development of efficient synthetic methodologies has enabled the exploration of vast chemical space through systematic structural modifications and functional group transformations [1] [2].

Three-Component Condensation Reactions

The most widely employed approach involves three-component condensation reactions utilizing 5-aminoindazole as the heterocyclic nucleophile. Shi and colleagues demonstrated that aromatic aldehydes, 5-aminoindazole, and various cyclic 1,3-dicarbonyl compounds undergo efficient condensation under microwave irradiation to yield pyrazolo[4,3-f]quinoline derivatives with excellent yields ranging from 84-97% [1]. The reaction proceeds through a well-defined mechanism involving initial Knoevenagel condensation between the aromatic aldehyde and cyclic dicarbonyl compound, followed by Michael addition of 5-aminoindazole and subsequent intramolecular cyclization [1].

The structural diversity achievable through this methodology is remarkable, as demonstrated by the tolerance of both electron-withdrawing and electron-donating substituents on the aromatic aldehyde component. Compounds bearing nitro, chloro, methyl, methoxy, and dimethylamino substituents have been successfully synthesized, providing access to a broad spectrum of electronic and steric environments [2] [1].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of pyrazolo[4,3-f]quinoline derivatives while maintaining high selectivity and yield. The application of microwave irradiation reduces reaction times from hours to minutes, with typical reaction times ranging from 5-30 minutes compared to conventional heating methods requiring 2-6 hours [1] [3].

The efficiency of microwave-assisted protocols is attributed to the uniform heating profile and enhanced molecular motion, which facilitates the formation of critical intermediates and promotes cyclization reactions. Studies have shown that the use of microwave irradiation can improve yields by 10-15% compared to conventional heating methods while significantly reducing reaction times [1] [3].

Catalyst-Mediated Transformations

The development of efficient catalyst systems has been crucial for expanding the scope of pyrazolo[4,3-f]quinoline synthesis. Damavandi and Sandaroos reported the use of bis[7-tert-butyl-2-anilinotropone] titanium complex as an effective catalyst for the one-pot synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives [2]. This heterogeneous catalyst system offers several advantages, including easy separation from the reaction mixture and recyclability.

The proposed mechanism involves initial coordination of the titanium complex to the carbonyl groups of 1-methyl barbituric acid, followed by condensation with aromatic aldehydes to form intermediate enolate species. Subsequent Michael addition of 5-aminoindazole and intramolecular cyclization yields the desired tricyclic products with yields ranging from 84-92% [2].

Tricyclic Quinoline Architectures via Condensation Reactions

The construction of tricyclic quinoline architectures through condensation reactions represents a sophisticated approach to accessing complex molecular frameworks with enhanced pharmacological potential. These systems combine the biological activity of quinoline derivatives with the structural diversity afforded by additional heterocyclic components [4] [5].

Knoevenagel-Michael Cascade Reactions

Knoevenagel-Michael cascade reactions provide an efficient route to tricyclic quinoline systems through the sequential formation of multiple bonds in a single synthetic operation. The initial Knoevenagel condensation between aromatic aldehydes and active methylene compounds generates α,β-unsaturated intermediates that undergo subsequent Michael addition with 5-aminoindazole [2] [1].

The regioselectivity of these cascade reactions is largely determined by the electronic properties of the substrates and the reaction conditions employed. Electron-deficient aromatic aldehydes typically provide higher yields and shorter reaction times due to enhanced electrophilicity, while electron-rich systems require more forcing conditions [2] [1].

Oxidative Cyclization Strategies

Oxidative cyclization represents another powerful strategy for constructing tricyclic quinoline architectures. The use of oxidizing agents such as molecular oxygen, hydrogen peroxide, or chemical oxidants enables the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions [6] [7].

Recent developments in oxidative cyclization have focused on transition-metal-free approaches that avoid the use of expensive metal catalysts. The direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols has been reported to provide quinoline derivatives in moderate to excellent yields through a mechanism involving C(sp³)-O bond cleavage and subsequent cyclization [6].

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer significant advantages for the synthesis of tricyclic quinoline derivatives by enabling the combination of three or more reactants in a single operation. These reactions typically exhibit high atom economy, reduced waste generation, and simplified purification procedures [8] [9].

The development of efficient MCR protocols has been facilitated by the identification of suitable catalyst systems and reaction conditions. For example, the use of ionic liquids as both solvent and catalyst has been shown to promote the formation of tricyclic quinoline derivatives while providing easy recovery and recycling of the reaction medium [8].

Post-Synthetic Modification Strategies for Pharmacophore Diversification

Post-synthetic modification strategies represent a crucial aspect of diversity-oriented synthesis, enabling the systematic exploration of structure-activity relationships through targeted functional group transformations. These approaches allow for the late-stage introduction of diverse substituents without the need to modify the core synthetic pathway [10] [11].

N-Alkylation and Acylation Reactions

N-alkylation and acylation reactions provide straightforward methods for introducing substituents at the nitrogen atoms of indazole and quinoline systems. The N1 position of the indazole ring is particularly reactive toward alkylation reactions, with alkyl halides and base providing efficient conditions for substitution [10] [11].

Acylation reactions at amino groups have been extensively utilized for the introduction of amide functionalities, which can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds. The use of acyl chlorides in the presence of base typically provides excellent yields (85-98%) and good functional group tolerance [10] [11].

Halogenation and Cross-Coupling Reactions

Halogenation reactions enable the introduction of reactive handles that can be subsequently utilized in cross-coupling reactions for further diversification. The selective halogenation of pyrazolo[4,3-f]quinoline derivatives has been achieved using N-halosuccinimides or molecular halogens under mild conditions [10].

Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, have been successfully employed for the introduction of aryl, vinyl, and alkynyl substituents. These transformations typically proceed with good yields (65-85%) and excellent functional group tolerance [10].

Reductive Amination and Nucleophilic Substitution

Reductive amination reactions provide an efficient method for converting amino groups to secondary or tertiary amines, thereby modulating the electronic and steric properties of the pharmacophore. The use of aldehydes or ketones in combination with reducing agents such as sodium cyanoborohydride typically provides good yields (70-90%) with minimal side reactions [11].

Nucleophilic substitution reactions at electron-deficient positions enable the introduction of various heteroatom-containing substituents. These transformations are particularly valuable for the introduction of alkoxy, thioalkyl, and amino groups that can significantly impact the biological activity of the resulting compounds [10] [11].

The systematic application of these post-synthetic modification strategies enables the generation of focused libraries of compounds with diverse pharmacological profiles. Structure-activity relationship studies have revealed that specific substitution patterns can dramatically enhance or diminish biological activity, highlighting the importance of comprehensive chemical space exploration [10] [11].

XLogP3

1.5

LogP

0.65 (LogP)

Appearance

Powder

Melting Point

176.5 °C

UNII

A5B06TDT72

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

19335-11-6

Wikipedia

5-Indazolamine

General Manufacturing Information

1H-Indazol-5-amine: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types